molecular formula C8H18ClNO B2890424 cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride CAS No. 2250242-32-9

cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride

Cat. No.: B2890424
CAS No.: 2250242-32-9
M. Wt: 179.69
InChI Key: GILDWVBQWYAARG-KVZVIFLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its ability to undergo various chemical reactions, making it a valuable intermediate in the synthesis of other compounds.

Scientific Research Applications

cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride has numerous scientific research applications, including:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: This compound is involved in the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound “cis-4-(Aminomethyl)cyclohexanecarboxylic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In case of accidental ingestion, it is advised to rinse the mouth with water and not to induce vomiting . If the compound comes into contact with the skin, it should be washed off with soap and plenty of water . If it comes into contact with the eyes, they should be rinsed with pure water for at least 15 minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride can be achieved through several methods. One common approach involves the diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol using a reductive ring-opening method in a continuous flow system. This process utilizes hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to the corresponding cis-4-aminocyclohexanols with high selectivity using a Raney nickel catalyst . Another method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in THF-isopropyl alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the desired product, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, Raney nickel catalyst, sodium, and THF-isopropyl alcohol. The reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various cis-4-aminocyclohexanol derivatives, which are valuable intermediates in the synthesis of active pharmaceutical ingredients and other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride include:

  • cis-4-aminomethylcyclohexane-1-carboxylic acid
  • trans-4-aminomethylcyclohexane-1-carboxylic acid
  • cis-4-aminocyclohexanecarboxylic acid

Uniqueness

What sets this compound apart from similar compounds is its unique structural configuration, which imparts specific chemical and biological properties. This makes it particularly valuable in applications requiring high selectivity and specificity.

Properties

IUPAC Name

4-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(10)4-2-7(6-9)3-5-8;/h7,10H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILDWVBQWYAARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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